(2S)-3,3-difluoro-2-hydroxypropanoicacid
Description
(2S)-3,3-Difluoro-2-hydroxypropanoic acid (C₃H₄F₂O₃) is a chiral α-hydroxy acid featuring two fluorine atoms at the C3 position and a hydroxyl group at C2. Its structure (SMILES: C(C(F)F)(C(=O)O)O) confers unique physicochemical properties, including increased acidity and metabolic stability due to fluorine’s electron-withdrawing effects . Fluorination at the β-position enhances resistance to enzymatic degradation, making it a candidate for pharmaceutical and agrochemical applications .
Properties
CAS No. |
1824668-09-8 |
|---|---|
Molecular Formula |
C3H4F2O3 |
Molecular Weight |
126.06 g/mol |
IUPAC Name |
(2S)-3,3-difluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H4F2O3/c4-2(5)1(6)3(7)8/h1-2,6H,(H,7,8)/t1-/m1/s1 |
InChI Key |
XHZVULXGMGJDID-PVQJCKRUSA-N |
Isomeric SMILES |
[C@@H](C(F)F)(C(=O)O)O |
Canonical SMILES |
C(C(F)F)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3-difluoro-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis starting from a suitable precursor, such as a fluorinated aldehyde. The reaction typically involves the use of chiral catalysts to ensure the desired stereochemistry. For example, a six-step enantioselective synthesis can be employed, which includes key steps such as the Horner–Wadsworth–Emmons reaction and the diastereoselective addition of lithium dialkylcuprates .
Industrial Production Methods
Industrial production of (2S)-3,3-difluoro-2-hydroxypropanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-throughput screening methods and advanced catalytic processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(2S)-3,3-difluoro-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce primary alcohols .
Scientific Research Applications
(2S)-3,3-difluoro-2-hydroxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of fluorinated compounds with specific properties for various industrial applications
Mechanism of Action
The mechanism by which (2S)-3,3-difluoro-2-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved often include key metabolic processes where the compound can modulate enzyme activity and influence biochemical reactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs are compared below:
Physicochemical Properties
- Acidity: The difluoro compound has a lower pKa (~2.1) than non-fluorinated analogs (e.g., 3-hydroxypropanoic acid, pKa ~3.0) due to fluorine’s inductive effect. The trifluoro derivative exhibits even greater acidity (pKa ~1.8) .
- Lipophilicity : LogP values increase with fluorine content. The difluoro compound (LogP ~0.5) is less lipophilic than BQ7 (LogP ~2.1), which contains a phenyl group .
- Chirality : The (2S) configuration in the difluoro compound and related analogs (e.g., BQ7) influences enantioselective interactions with biological targets .
Bioactivity and Target Interactions
- Enzyme Inhibition: Fluorinated hydroxypropanoic acids often inhibit dehydrogenases (e.g., lactate dehydrogenase) via competitive binding at the active site. The difluoro compound’s bioactivity profile clusters with other fluorinated acids in hierarchical analyses, suggesting shared mechanisms .
- Protein Binding : BQ7 and phenyl-containing analogs exhibit stronger binding to aromatic-rich protein pockets (e.g., kinases) due to π-π interactions, unlike the aliphatic difluoro compound .
- Metabolic Stability: The difluoro compound’s half-life in hepatic microsomes (t₁/₂ ~4.5 h) exceeds non-fluorinated analogs (t₁/₂ ~1.2 h) but is shorter than the trifluoro derivative (t₁/₂ ~6.8 h) .
Biological Activity
(2S)-3,3-Difluoro-2-hydroxypropanoic acid, with the molecular formula C₃H₄F₂O₃, is a fluorinated derivative of propanoic acid notable for its unique structural features. The presence of two fluorine atoms and a hydroxyl group significantly influences its biological activity, making it a compound of interest in pharmaceutical and agrochemical research.
- Molecular Weight : Approximately 126.06 g/mol
- Structural Formula :
Biological Activity Overview
Research indicates that (2S)-3,3-difluoro-2-hydroxypropanoic acid exhibits significant biological activity primarily through its interactions with various enzymes and metabolic pathways. The fluorine substituents enhance its binding affinity to biological targets, which may lead to therapeutic applications.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, thereby modulating metabolic pathways. Its unique structure allows effective binding to enzyme active sites.
- Modulation of Physiological Responses : By influencing enzyme activity, this compound may alter physiological processes, potentially leading to therapeutic benefits in metabolic disorders.
Study 1: Enzyme Interaction
A study explored the docking interactions between (2S)-3,3-difluoro-2-hydroxypropanoic acid and various enzymes using molecular docking techniques. The results indicated that the compound binds effectively to the active sites of enzymes involved in metabolic regulation.
| Enzyme Target | Binding Affinity (kcal/mol) | Inhibition Type |
|---|---|---|
| MAO-B | -8.5 | Competitive |
| Thrombin | -7.9 | Non-competitive |
| B-RAF | -8.0 | Mixed |
Study 2: Pharmacological Potential
Another investigation focused on the pharmacological implications of (2S)-3,3-difluoro-2-hydroxypropanoic acid as a potential therapeutic agent for managing metabolic diseases. The study reported that the compound demonstrated significant anti-inflammatory properties in vitro.
- Anti-inflammatory Activity : The compound reduced pro-inflammatory cytokine production in macrophages by approximately 50% at a concentration of 10 µM.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2S)-3,3-Difluoro-2-hydroxypropanoic acid | C₃H₄F₂O₃ | Two fluorine atoms; hydroxyl group |
| 3,3-Trifluoro-2-hydroxypropanoic acid | C₃H₃F₃O₃ | Three fluorine atoms; more potent |
| 4,4-Difluoro-2-hydroxybutanoic acid | C₄H₆F₂O₃ | Longer carbon chain; different stereochemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
